molecular formula C18H18ClN3O2 B2898674 N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1101206-20-5

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Cat. No.: B2898674
CAS No.: 1101206-20-5
M. Wt: 343.81
InChI Key: UMTHFSOMTDDCFG-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide: is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a 3-chlorophenyl group and an ethyl group attached to the indoline-1,2-dicarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide typically involves the reaction of 3-chloroaniline with ethyl indoline-1,2-dicarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide is used as a building block in the synthesis of more complex indole derivatives. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide
  • N1-(3-chlorophenyl)-N2-propylindoline-1,2-dicarboxamide
  • N1-(4-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Comparison: Compared to similar compounds, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide exhibits unique properties due to the presence of the ethyl group and the specific positioning of the chlorophenyl group.

Properties

IUPAC Name

1-N-(3-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-10-12-6-3-4-9-15(12)22(16)18(24)21-14-8-5-7-13(19)11-14/h3-9,11,16H,2,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTHFSOMTDDCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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